6-Methoxy-2-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKDYNVZWKAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)CC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179452 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to red-orange solid; mp = 33-35 deg C; [Acros Organics MSDS] | |

| Record name | 6-Methoxy-2-tetralone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20121 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2472-22-2 | |

| Record name | 6-Methoxy-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2472-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Methoxy-2-tetralone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV9W5N9D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methoxy-2-tetralone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 6-Methoxy-2-tetralone, a key intermediate in the synthesis of a wide range of pharmacologically active compounds.

Core Chemical Properties and Structure

This compound is an organic compound classified as an aromatic ketone and a methoxy-substituted tetralone derivative.[1] At room temperature, it typically presents as a pale yellow to off-white crystalline solid.[1] While it has limited solubility in water, it is soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.[1]

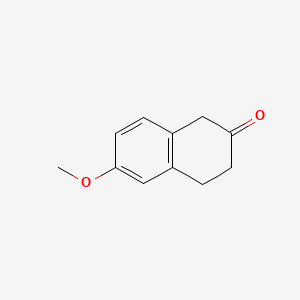

Structural Information

The fundamental structure of this compound consists of a tetralone ring with a methoxy group attached at the 6th position.[1]

Caption: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2][6] |

| Molecular Weight | 176.21 g/mol | [1][2][6] |

| Melting Point | 28-35 °C | [2][4] |

| Boiling Point | 114-116 °C at 0.2 mmHg | [4][7] |

| Density (estimate) | 1.0431 g/cm³ | [4][6] |

| Refractive Index (n20/D) | 1.5645 | [6][8] |

| Appearance | Pale yellow-beige to orange crystalline solid | [4][8] |

Role in Pharmaceutical Synthesis

This compound is a valuable building block in medicinal chemistry and pharmaceutical development.[9] It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including steroidal compounds, benzodiazepine analogs, and agents with anti-inflammatory and analgesic properties.[1][9] Its utility has also been noted in the creation of 2-aminotetralin derivatives that exhibit antifungal activities and in the synthesis of dopaminergic compounds.[8][10]

Caption: Role as a synthetic intermediate.

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been documented. Below are two detailed methodologies.

Method 1: From 6-Methoxy-1-tetralone

This procedure involves the conversion of the more common isomer, 6-methoxy-1-tetralone, to the target compound.[11]

Experimental Workflow:

Caption: Synthesis from 6-Methoxy-1-tetralone.

Step-by-Step Protocol:

-

Dehydration: 6-methoxy-1-tetralone is heated to reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulfonic acid in toluene to yield 6-methoxy-3,4-dihydronaphthalene.[11]

-

Epoxidation: The resulting olefin is treated with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to form an epoxide intermediate.[11]

-

Rearrangement: The unpurified epoxide is then heated under reflux with 10% ethanolic sulfuric acid.[8] The reaction mixture is cooled, diluted with water, and extracted with chloroform. The combined organic extracts are washed, dried, and evaporated. The final product, this compound, is obtained after purification, for instance by column chromatography.[8]

Method 2: Friedel-Crafts Acylation Approach

This method represents a convenient route for preparing substituted β-tetralones.[7]

Experimental Workflow:

Caption: Synthesis via Friedel-Crafts acylation.

Step-by-Step Protocol:

-

Reaction Setup: A solution of (4-methoxyphenyl)acetyl chloride in dichloromethane is slowly added to a stirred suspension of anhydrous aluminum chloride in dichloromethane, typically cooled in an acetone-dry ice bath.[7]

-

Ethylene Addition: Ethylene gas is then bubbled vigorously into the reaction mixture.[7]

-

Cyclization: The cooling bath is removed, and the mixture is stirred at room temperature for several hours to allow for cyclization.[7]

-

Workup and Purification: The reaction is quenched by the careful addition of ice water. The organic layer is separated, washed sequentially with dilute hydrochloric acid and saturated sodium hydrogen carbonate solution, and then dried. The solvent is removed, and the resulting residue is purified by distillation under reduced pressure to yield 6-methoxy-β-tetralone.[7]

References

- 1. Page loading... [guidechem.com]

- 2. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2472-22-2: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 2472-22-2 [m.chemicalbook.com]

- 5. This compound (2472-22-2) 1H NMR [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 2472-22-2 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. [PDF] A concise approach for the synthesis of this compound | Semantic Scholar [semanticscholar.org]

6-Methoxy-2-tetralone CAS number 2472-22-2 characterization

An In-depth Technical Guide to the Characterization of 6-Methoxy-2-tetralone (CAS: 2472-22-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of this compound (CAS Number: 2472-22-2), a versatile intermediate in the synthesis of pharmaceuticals, including steroidal compounds and potential anti-inflammatory and analgesic agents.[1][2][3] This document outlines its core physicochemical properties, spectroscopic data, and the experimental protocols required for its identification and quality control.

Physicochemical Properties

This compound is an aromatic ketone that typically appears as a white to light yellow or beige crystalline solid at room temperature.[2][4][5] It has limited solubility in water but is soluble in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.[5][6]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2472-22-2 | [2][4][6] |

| Molecular Formula | C₁₁H₁₂O₂ | [2][4][6] |

| Molecular Weight | 176.21 g/mol | [2][4][7] |

| Appearance | White to light yellow-beige crystalline solid/powder | [2][4][5] |

| Melting Point | 28-37 °C | [2][4] |

| Boiling Point | 114-116 °C at 0.2 mmHg | [4][8] |

| Density | ~1.043 g/cm³ (rough estimate) | [4] |

| Refractive Index (n20/D) | 1.5645 | [2][4] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the chemical structure and purity of this compound. Standard data includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS).

| Spectroscopic Data | Description |

| ¹H NMR | Data available for structural confirmation.[9] |

| ¹³C NMR | Data available for confirming the carbon framework.[9] |

| Infrared (IR) | Spectra available, typically showing characteristic ketone (C=O) and ether (C-O) stretches.[9] |

| Mass Spectrometry (MS) | Data confirms the molecular weight with a parent ion peak corresponding to 176.21 g/mol .[9][10] |

| InChI Key | RMRKDYNVZWKAFP-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(CC(=O)CC2)C=C1 |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Determination of Physicochemical Properties

-

Melting Point: The melting point is determined using a standard capillary melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate (e.g., 1-2 °C/min). The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

Boiling Point: Due to its relatively high boiling point, it is determined under reduced pressure (vacuum distillation) to prevent decomposition. The sample is heated in a distillation apparatus connected to a vacuum pump, and the temperature at which the liquid boils at a specific pressure (e.g., 0.2 mmHg) is recorded.[8]

-

Solubility: Qualitative solubility is assessed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone) at room temperature and observing its miscibility.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: The tube is placed in an NMR spectrometer (e.g., 400 MHz).[11] Both ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts (δ), integration (for ¹H), and splitting patterns are analyzed to confirm the molecular structure, including the aromatic protons, the methoxy group, and the protons on the tetralone ring.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The analysis can be performed using a KBr (potassium bromide) pellet method. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: The sample is placed in an FTIR spectrometer.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands, such as the strong carbonyl (C=O) stretch of the ketone and the C-O stretches associated with the methoxy group and aromatic ether.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and analysis. A dilute solution of the compound in a suitable solvent is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, commonly using Electron Impact (EI).

-

Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed. The molecular ion peak (M⁺) is identified to confirm the molecular weight. The fragmentation pattern provides additional structural information.

-

Characterization Workflow

The logical workflow for the complete characterization of a synthesized or procured batch of this compound is visualized below.

Caption: Standard Characterization Workflow for this compound.

Safety and Handling

While comprehensive toxicological data is limited, this compound should be handled with care in a laboratory setting.[5] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12][13] Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2472-22-2 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. CAS 2472-22-2: this compound | CymitQuimica [cymitquimica.com]

- 7. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound (2472-22-2) 1H NMR [m.chemicalbook.com]

- 10. PubChemLite - this compound (C11H12O2) [pubchemlite.lcsb.uni.lu]

- 11. tandfonline.com [tandfonline.com]

- 12. canbipharm.com [canbipharm.com]

- 13. echemi.com [echemi.com]

Spectroscopic Profile of 6-Methoxy-2-tetralone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxy-2-tetralone, a key intermediate in the synthesis of various steroidal and terpenoid compounds. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

This compound is an aromatic ketone with the chemical formula C₁₁H₁₂O₂.[1][2][3] It typically appears as a pale yellow to off-white crystalline solid.[1] The compound is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, and dimethyl sulfoxide.[1]

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.01 | d | 8.04 | H-7 |

| 6.76 | s | H-4 | |

| 6.73 | d | 2.72 | H-6 |

| 3.79 | s | H-11 (OCH₃) | |

| 3.51 | s | H-10 | |

| 3.01 | t | 6.61 | H-3 |

| 2.52 | t | 6.61 | H-2 |

Data sourced from a study on the synthesis of this compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 210.91 | C-1 |

| 158.51 | C-5 |

| 137.88 | C-9 |

| 129.10 | C-7 |

| 125.17 | C-8 |

| 112.38 | C-6 |

| 112.31 | C-4 |

| 55.31 | C-11 (OCH₃) |

| 44.22 | C-10 |

| 38.14 | C-2 |

| 28.62 | C-3 |

Data sourced from a study on the synthesis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption band for this compound is indicative of its ketone functional group.

| Frequency (cm⁻¹) | Assignment |

| 1671.3 | C=O (Ketone) |

Data sourced from a study on the synthesis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Assignment |

| 177 | [M+H]⁺ |

Data sourced from a study on the synthesis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a spectrometer such as a Bruker AM 300MHz instrument.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy Protocol

IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Nicolet instrument.

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

Mass spectra can be determined on an instrument such as a Dupont 21-492B mass spectrometer.

-

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done via direct infusion of a solution or through a gas or liquid chromatograph.

-

Ionization: Ionize the sample molecules. Electron impact (EI) is a common method where a high-energy electron beam is used to knock an electron from the molecule, forming a molecular ion.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a magnetic sector or quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Physical properties of 6-Methoxy-2-tetralone solubility and stability

An In-depth Technical Guide on the Physical Properties of 6-Methoxy-2-tetralone: Solubility and Stability

Introduction

This compound (CAS No. 2472-22-2) is an aromatic ketone and a methoxy-substituted tetralone derivative.[1] It serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry for the creation of steroidal compounds, anti-inflammatory agents, and central nervous system agents.[1][2][3] Its unique structure, featuring a tetralone ring with a methoxy group, makes it a valuable building block for complex molecules.[1][3] This guide provides a comprehensive overview of the core physical properties of this compound, with a specific focus on its solubility and stability, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound typically appears as a pale yellow to off-white or light beige to orange crystalline solid at room temperature.[1][2][4][5] It is noted to be more expensive, less stable, and more challenging to synthesize compared to its isomer, 6-methoxy-1-tetralone.[2]

Table 1: General Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][3][4][5][6][7] |

| Molecular Weight | 176.21 g/mol | [1][3][4][6][7] |

| Appearance | Pale yellow to off-white; light yellow-beige to orange crystalline solid | [1][2][4][5] |

| Melting Point | 28-35 °C; 30-37 °C; 33-35 °C | [3][4][5][6][7][8][9] |

| Boiling Point | 114-116 °C @ 0.2 mmHg; 124.0-124.5 °C @ 0.9 Torr | [4][8][9] |

| Density | ~1.043 - 1.124 g/cm³ (estimate) | [4][7][8] |

| Refractive Index | n20/D 1.5645 (lit.) | [2][4][7][8] |

| Flash Point | >230 °F (>110 °C) | [4][8] |

| CAS Number | 2472-22-2 | [1][6][7] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, bioavailability, and purification processes.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Limited / Sparingly Soluble | [1] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Diethyl Ether | Soluble | |

| Dichloromethane | Soluble | |

| Chloroform | Soluble | [2] |

The presence of the polar ketone and methoxy groups allows for some interaction with polar solvents, while the aromatic ring and hydrocarbon backbone contribute to its solubility in common organic solvents.[1]

Stability and Storage

Understanding the stability of this compound is essential for ensuring its integrity during storage and handling, as well as for predicting its shelf-life in formulations. The compound is generally stable under normal temperatures and pressures but requires specific conditions to prevent degradation.[1]

Table 3: Stability and Recommended Storage for this compound

| Parameter | Information | Source(s) |

| General Stability | Stable under normal temperatures and pressures. | [1] |

| Sensitivities | Air sensitive; Light-sensitive degradation should be avoided. | [1][4][7] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | [1] |

| Storage Temperature | 2-8°C; Keep Cold; Store at ≤ -4 °C. | [1][3][4][7] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in tightly sealed containers. | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for evaluating the solubility and stability of compounds like this compound.

Protocol for Determining Solubility

This protocol describes a systematic approach to qualitatively and semi-quantitatively assess the solubility of this compound in various solvents.

Objective: To determine the solubility profile of this compound in water, aqueous acidic and basic solutions, and common organic solvents.

Materials:

-

This compound

-

Deionized Water

-

5% (w/v) Hydrochloric Acid (HCl)

-

5% (w/v) Sodium Hydroxide (NaOH)

-

5% (w/v) Sodium Bicarbonate (NaHCO₃)

-

Ethanol, Acetone, Dimethyl Sulfoxide (DMSO)

-

Vortex mixer, analytical balance, test tubes, spatulas

Procedure:

-

Initial Solvent Screening (Qualitative):

-

Place approximately 25 mg of this compound into a small test tube.[10]

-

Add 0.75 mL of the selected solvent (e.g., water) in small portions.[10]

-

After each addition, shake or vortex the tube vigorously for 60 seconds.[10][11]

-

Visually observe if the compound dissolves completely. Record as "soluble," "partially soluble," or "insoluble."[11]

-

-

Water Solubility and pH Test:

-

Aqueous Acid/Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ sequentially, using fresh samples for each test.[10][12][13]

-

Solubility in 5% NaOH but not 5% NaHCO₃ suggests a weak organic acid.[13]

-

Solubility in 5% HCl indicates the presence of a basic group, such as an amine.[10][13]

-

-

Organic Solvent Solubility:

-

Repeat the procedure from step 1 for each organic solvent (Ethanol, Acetone, DMSO).

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2472-22-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 298920010 [thermofisher.com]

- 6. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound CAS#: 2472-22-2 [m.chemicalbook.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]

The Synthetic Journey of 6-Methoxy-2-tetralone: A Technical Guide

An In-depth Overview of the Discovery and Historical Synthetic Routes for a Key Pharmaceutical Intermediate

Introduction

6-Methoxy-2-tetralone, a bicyclic aromatic ketone, is a pivotal intermediate in the landscape of synthetic organic chemistry. Its structural framework is a cornerstone for the synthesis of a multitude of complex molecules, most notably steroidal compounds, terpenoids, and various pharmacologically active agents, including 2-aminotetralin derivatives with antifungal properties.[1] The synthesis of this compound has been a subject of considerable chemical research, evolving from classical, often multi-step procedures to more streamlined and efficient methodologies. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this compound, presenting detailed experimental protocols, comparative data, and mechanistic pathways for the benefit of researchers and professionals in drug development.

Historical Context and Early Synthetic Efforts

The journey to synthesize this compound is part of the broader history of 2-tetralone chemistry. The parent compound, 2-tetralone, was first prepared by Eugen Bamberger and Wilhelm Lodter in 1893. Early syntheses of substituted 2-tetralones were often challenging, characterized by long reaction sequences and modest yields. The first reported syntheses of this compound emerged in the mid-20th century as its value as a synthetic precursor became more apparent. Over the decades, a variety of strategies have been developed, each with its own merits and drawbacks. These methods include the Birch reduction of 6-methoxy-2-naphthol, the oxidation of 6-methoxytetralin, and the Curtius reaction of 6-methoxy-3,4-dihydronaphthalenecarboxylic acid.[2] However, two routes have become particularly prominent: the intramolecular Friedel-Crafts acylation and the transformation from the more readily available 6-methoxy-1-tetralone.

Key Synthetic Methodologies

This section details the most significant and widely employed synthetic routes for this compound. Each methodology is presented with a summary of its chemical principles, quantitative data, a detailed experimental protocol, and a visual representation of the reaction pathway.

Intramolecular Friedel-Crafts Acylation

One of the most direct and convenient methods for preparing this compound involves an intramolecular Friedel-Crafts acylation. This procedure, which represents a significant improvement over earlier methods, utilizes (4-methoxyphenyl)acetyl chloride and ethylene in the presence of a Lewis acid catalyst, typically aluminum chloride.[2] The reaction proceeds by the acylation of ethylene to form an intermediate which then undergoes an intramolecular cyclization to yield the tetralone ring system.

| Parameter | Value | Reference |

| Starting Material | (4-methoxyphenyl)acetyl chloride | [2] |

| Reagents | Ethylene, Anhydrous Aluminum Chloride | [2] |

| Solvent | Dichloromethane | [2] |

| Reaction Time | 3 - 3.5 hours | [2] |

| Yield | 60 - 68% | [2] |

| Boiling Point | 114–116°C (0.2 mm Hg) | [2] |

| Melting Point | 33.5–35°C | [2] |

A 2-liter, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is charged with 53.4 g (0.400 mole) of anhydrous aluminum chloride and 800 ml of dichloromethane.[2] The flask is cooled in an acetone-dry ice bath. A solution of 36.9 g (0.200 mole) of (4-methoxyphenyl)acetyl chloride in 200 ml of dichloromethane is added slowly over 45 minutes.[2] After the addition, the funnel is replaced with a gas-inlet tube, and ethylene is bubbled vigorously into the mixture for approximately 10 minutes. The cooling bath is then removed, and the reaction mixture is stirred at room temperature for 3 to 3.5 hours.[2] The reaction is quenched by carefully adding 250 ml of ice water. The organic layer is separated, washed sequentially with 5% hydrochloric acid and saturated sodium hydrogen carbonate solution, and then dried over magnesium sulfate.[2] The solvent is removed by rotary evaporation, and the resulting residue is purified by vacuum distillation to yield 21–24 g (60–68%) of this compound.[2]

Caption: Multi-step synthesis from 6-methoxy-1-tetralone.

Other Historical and Conceptual Synthetic Routes

Beyond the two primary methods detailed above, several other strategies have been reported or are conceptually relevant to the synthesis of this compound. These are often less common due to factors like lower yields, the use of hazardous reagents, or more complex procedures.

-

Birch Reduction: This method involves the reductive cleavage of 6-methoxy-2-naphthyl ethers to produce the tetralone. It is a classical method in naphthalene chemistry but is often less direct than other approaches.

[2]* Oxidation of 6-Methoxytetralin: The direct oxidation of the corresponding tetralin has also been explored as a route to this compound. F[2]or instance, the oxidation of 6,7-dimethoxytetralin has been achieved using reagents like chromium trioxide.

[3]* Darzens Glycidic Ester Condensation: Discovered by Auguste Georges Darzens in 1904, this reaction involves the condensation of a ketone or aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). S[4]ubsequent hydrolysis and decarboxylation of the glycidic ester can lead to a ketone, providing a conceptual pathway to the 2-tetralone structure.

Caption: General mechanism of the Darzens Condensation.

-

Robinson Annulation: Discovered by Robert Robinson in 1935, this is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. I[4]t is a cornerstone of steroid synthesis and is fundamentally suited for constructing the cyclohexenone core of the tetralone system. A ketone enolate (the Michael donor) reacts with an α,β-unsaturated ketone (the Michael acceptor) to form a 1,5-diketone, which then cyclizes.

Caption: Logical sequence of the Robinson Annulation.

Conclusion

The synthesis of this compound has evolved significantly from its initial explorations. While a variety of methods have been documented, the intramolecular Friedel-Crafts acylation and the multi-step conversion from 6-methoxy-1-tetralone stand out as the most practical and efficient routes developed to date. The Friedel-Crafts approach offers a more direct, higher-yielding pathway, whereas the synthesis from the 1-tetralone isomer provides a reliable alternative starting from a more stable and commercially available precursor. The continued importance of this compound in the synthesis of high-value molecules for the pharmaceutical industry ensures that the refinement and optimization of its synthesis will remain an area of interest for synthetic chemists. This guide has provided a detailed roadmap of these synthetic endeavors, offering valuable insights for researchers engaged in the development of complex chemical entities.

References

6-Methoxy-2-Tetralone: A Keystone Precursor in Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-tetralone is a versatile bicyclic ketone that serves as a pivotal precursor in the multi-step synthesis of a wide array of complex organic molecules. Its rigid scaffold and strategically placed functional groups make it an ideal starting material for the construction of steroidal frameworks, natural products, and pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a particular focus on its role in the total synthesis of steroids. Detailed experimental protocols for its preparation and its elaboration into advanced intermediates are provided, alongside tabulated physical and spectroscopic data for easy reference.

Introduction

The tetralone core, a fused bicyclic system consisting of a benzene ring fused to a cyclohexanone, is a prevalent motif in numerous natural products and synthetic compounds of medicinal importance. Among the substituted tetralones, this compound has emerged as a particularly valuable building block in organic synthesis. The electron-donating methoxy group on the aromatic ring influences the reactivity of the molecule and provides a handle for further functionalization, while the ketone at the 2-position allows for a variety of carbon-carbon bond-forming reactions.

This guide will delve into the synthetic utility of this compound, offering a practical resource for chemists engaged in the design and execution of complex synthetic strategies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 33.5–35 °C | [3] |

| Boiling Point | 114–116 °C at 0.2 mmHg | [3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents | [2] |

| CAS Number | 2472-22-2 | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.06 (d, 1H), 6.81 (m, 2H), 6.56 (d, 1H), 6.01 (m, 1H), 3.86 (s, 3H), 2.91 (t, 2H), 2.41 (m, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 158.43, 136.92, 127.15, 127.04, 126.67, 125.57, 113.62, 110.82, 54.83, 27.84, 22.83 | [5] |

| Infrared (IR) | Carbonyl peak at 1701 cm⁻¹ | [3] |

| Mass Spectrometry (MS) | m/z 161 (M+1) | [5] |

Synthesis of this compound

This compound is not as readily available as its 1-tetralone isomer and is often synthesized from it. A concise and efficient three-step synthesis has been developed, starting from the commercially available 6-methoxy-1-tetralone.[5]

Synthetic Pathway

The synthesis involves the conversion of 6-methoxy-1-tetralone to an olefin, followed by epoxidation and subsequent acid-catalyzed rearrangement to yield the desired 2-tetralone.

Caption: Synthetic route to this compound.

Experimental Protocols

To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL) is added p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol). The mixture is heated under reflux for 24 hours using a Dean-Stark apparatus to remove water. After cooling, the reaction mixture is diluted with a 5% sodium bicarbonate solution and extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane) to afford 6-methoxy-3,4-dihydronaphthalene as an oil (861 mg, 94% yield).

To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL), cooled in an ice bath, is added a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL). The reaction mixture is stirred overnight. The mixture is then filtered, and the filtrate is washed with a 5% sodium bicarbonate solution and brine, then dried and evaporated to yield the crude epoxide as an oil (591 mg). This crude intermediate is dissolved in ethanol (3 mL) and treated with 10% sulfuric acid (3 mL). The mixture is heated under reflux for 3 hours. After cooling, the reaction is diluted with water and extracted three times with chloroform. The combined organic extracts are washed with brine, dried, and evaporated. The resulting oil is purified by column chromatography (eluent: hexane:ether 7:3) to afford this compound (246 mg, 36% overall yield for the two steps).

Application in the Total Synthesis of Steroids: The Torgov Synthesis of Estrone

A classic and powerful application showcasing the utility of the tetralone scaffold is the Torgov synthesis of estrone. This convergent synthesis utilizes 6-methoxy-1-tetralone, the direct precursor to this compound, as a key starting material.

The Torgov Synthesis Pathway

The Torgov synthesis is a landmark in steroid total synthesis.[2] It involves the reaction of 6-methoxy-1-tetralone with a vinyl Grignard reagent, followed by condensation with 2-methyl-1,3-cyclopentanedione to construct the C and D rings of the steroid. A series of reductions and a final demethylation furnish estrone.

Caption: The Torgov pathway to estrone.

Experimental Protocol: Torgov Synthesis of (±)-Estrone

The following protocol is a generalized procedure based on the original work by Torgov and subsequent adaptations.[2]

A solution of vinylmagnesium bromide is prepared from magnesium turnings and vinyl bromide in anhydrous tetrahydrofuran (THF). To this Grignard reagent, a solution of 6-methoxy-1-tetralone in THF is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary allylic alcohol, which is often used in the next step without further purification.

The crude allylic alcohol from the previous step is dissolved in a suitable solvent such as xylene or toluene. To this solution is added 2-methyl-1,3-cyclopentanedione and a catalytic amount of a weak base (e.g., Triton B). The mixture is heated to reflux, often with azeotropic removal of water, until the reaction is complete. After cooling, the reaction mixture is worked up by washing with water and brine, drying the organic phase, and removing the solvent under vacuum. The resulting crude product is the secosteroid intermediate.

The crude secosteroid is dissolved in a suitable solvent like methanol or ethanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or hydrochloric acid) is added. The mixture is stirred, often at room temperature or with gentle heating, to effect cyclization. The progress of the reaction is monitored by TLC. Upon completion, the reaction is neutralized, the solvent is removed, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude tetracyclic product is then purified by crystallization or column chromatography.

The tetracyclic intermediate is dissolved in a suitable solvent system (e.g., ethanol/THF) and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is typically used under a hydrogen atmosphere. The reaction is stirred until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to give crude estrone methyl ether.

The crude estrone methyl ether is heated with pyridinium hydrochloride at a high temperature (e.g., 200-210 °C) under an inert atmosphere. The molten mixture is stirred for a specified time to effect demethylation. After cooling, the residue is treated with water and hydrochloric acid, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude estrone is then purified by recrystallization to yield the final product.

Other Applications

Beyond steroid synthesis, this compound and its derivatives are precursors to a variety of other bioactive molecules. They have been utilized in the synthesis of:

-

2-Aminotetralin derivatives: These compounds have shown potential as antifungal agents.[5]

-

Terpenoid compounds: The tetralone scaffold serves as a starting point for the elaboration of more complex terpenoid structures.[5]

-

Dopaminergic compounds: The related 6,7-dimethoxy-2-tetralone is a starting material for various dopaminergic agents.[1]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its utility is prominently demonstrated in the construction of complex polycyclic systems, most notably in the total synthesis of steroids like estrone via the Torgov route, which utilizes its immediate precursor. The synthetic accessibility of this compound, coupled with the diverse reactivity of its functional groups, ensures its continued importance as a strategic building block for medicinal chemists and synthetic organic chemists. The detailed protocols and data presented in this guide are intended to facilitate its application in the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

The Multifaceted Biological Activities of 6-Methoxy-2-tetralone and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-tetralone is a key synthetic intermediate, serving as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Its rigid bicyclic structure, composed of a dihydronaphthalene core, provides a robust framework for the synthesis of a diverse range of biologically active molecules, including steroidal compounds and various heterocyclic derivatives. This technical guide provides an in-depth overview of the significant biological activities exhibited by derivatives of this compound, with a focus on their neuroprotective, anti-inflammatory, and anticancer properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological effects. These activities stem from their ability to interact with various biological targets, modulating key signaling pathways involved in the pathogenesis of several diseases.

Neuroprotective Activity

A significant area of investigation for tetralone derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease. The therapeutic strategy often involves a multi-target approach to address the complex pathology of the disease.

Mechanism of Action: Derivatives have been designed to concurrently inhibit key enzymes involved in Alzheimer's pathology and prevent the aggregation of amyloid-β (Aβ) peptides.[2]

-

Enzyme Inhibition: Certain α,β-unsaturated carbonyl-based tetralone derivatives have shown potent inhibitory activity against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). AChE inhibition increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition can modulate other neurotransmitters and reduce oxidative stress.[2]

-

Inhibition of Aβ Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease. Tetralone derivatives have been shown to inhibit the self-induced aggregation of Aβ peptides and can even disassemble pre-formed fibrils.[2]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Tetralone derivatives have emerged as potent anti-inflammatory agents by targeting the Macrophage Migration Inhibitory Factor (MIF).

Mechanism of Action: MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity.[3] Inhibition of this activity is a key strategy for reducing inflammation.

-

MIF Tautomerase Inhibition: E-2-arylmethylene-1-tetralones efficiently bind to the active site of MIF, inhibiting its tautomeric functions.[3]

-

Downregulation of Inflammatory Response: This inhibition leads to a reduction in macrophage activation, marked by decreased production of reactive oxygen species (ROS), nitrite, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] This effect is mediated, in part, through the inhibition of the NF-κB signaling pathway.

Anticancer Activity

Derivatives based on the tetralin scaffold have shown promising cytotoxic activity against various human tumor cell lines.

Mechanism of Action: The precise mechanisms are varied and depend on the specific derivative. However, studies on α,β-unsaturated ketone derivatives of 6-acetyltetralin, a structurally similar scaffold, suggest that these compounds can induce cancer cell death. For instance, a derivative of (-)-Antrocin, a natural product synthesized from this compound, acts as a potent antiproliferative agent in metastatic breast cancer cells.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various derivatives related to the this compound scaffold.

Table 1: Neuroprotective Activity of α,β-Unsaturated Carbonyl-Based Tetralone Derivatives [2]

| Compound ID | Target | Assay | Activity |

| 3f | AChE | Enzyme Inhibition | IC₅₀ = 0.045 ± 0.02 µM |

| 3f | MAO-B | Enzyme Inhibition | IC₅₀ = 0.88 ± 0.12 µM |

| 3f | Aβ₁₋₄₂ Aggregation | Fibril Disassembly | 78.2 ± 4.8 % |

Table 2: Anti-inflammatory Activity of E-2-arylmethylene-1-tetralone Derivatives

| Compound ID | Target | Assay | Activity (IC₅₀ in µM) |

| 1 | MIF Tautomerase | Ketonase Inhibition | 82.8 |

| 2 | MIF Tautomerase | Ketonase Inhibition | 127 |

| 3 | MIF Tautomerase | Ketonase Inhibition | 84.0 |

Table 3: Anticancer Activity of Tetralin and Related Derivatives

| Compound ID | Cell Line | Assay | Activity (IC₅₀) | Reference |

| 3a | Hela (Cervix Carcinoma) | Cytotoxicity | 3.5 µg/mL | [5] |

| 3a | MCF7 (Breast Carcinoma) | Cytotoxicity | 4.5 µg/mL | [5] |

| (-)-Antrocin † | Metastatic Breast Cancer | Antiproliferative | 0.6 µM | [4] |

*Note: Compound 3a is 3-(2,6-Dichlorophenyl)-1-(1,2,3,4-tetrahydronaphthalen-6-yl)prop-2-en-1-one, a derivative of 6-acetyltetralin. †Note: (-)-Antrocin is a natural product synthesized from this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Workflow for Synthesis and Evaluation

The development of novel derivatives typically follows a structured workflow from chemical synthesis to biological validation.

Synthesis of this compound[2]

A concise three-step synthesis has been developed from the commercially available 6-methoxy-1-tetralone.

-

Conversion to Olefin: 6-methoxy-1-tetralone is heated under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid in toluene using a Dean-Stark apparatus for 24 hours to yield 6-Methoxy-3,4-dihydronaphthalene.

-

Epoxidation: The resulting olefin is reacted with m-chloroperbenzoic acid (MCPBA) in dichloromethane.

-

Rearrangement to Ketone: Without purification, the resulting epoxide is heated under reflux with 10% ethanolic sulfuric acid for 3 hours to afford this compound after extraction and purification.

MIF Tautomerase Inhibition Assay

This assay measures the enzymatic activity of MIF through the tautomerization of a substrate, L-dopachrome methyl ester.

-

Enzyme and Inhibitor Preparation: Purified recombinant human MIF is added to the wells of a 96-well plate. The test compounds (inhibitors), dissolved in a suitable solvent like DMSO or ethanol, are added to the wells at various final concentrations (e.g., 0.5 to 200 µM). The enzyme-inhibitor solution is pre-incubated for 15 minutes at room temperature.

-

Substrate Preparation: The substrate, L-dopachrome methyl ester, is freshly prepared by mixing L-dopa methyl ester with sodium periodate in a reaction buffer.

-

Reaction and Measurement: The enzymatic reaction is initiated by adding the substrate solution to each well. The rate of decline in absorbance at 475 nm, corresponding to the conversion of the dopachrome substrate, is monitored for approximately 75 seconds using a microplate reader.

-

Data Analysis: The inhibitory activity is calculated relative to a control sample containing no inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This assay quantifies the formation of amyloid fibrils using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid aggregates.

-

Peptide Preparation: Synthetic Aβ₁₋₄₂ peptide is dissolved to create a monomeric stock solution.

-

Aggregation Conditions: The Aβ peptide solution (e.g., 20 µM final concentration) is incubated in a suitable buffer in the presence of various concentrations of the test compounds (or DMSO as a control) in a 96-well plate. The plate is incubated at 37°C with shaking for a set period (e.g., 2.5 hours) to induce aggregation.

-

ThT Fluorescence Measurement: After incubation, a solution of Thioflavin T is added to each well. The fluorescence intensity is measured using a spectrofluorometer with an excitation wavelength of approximately 450 nm and an emission wavelength of around 483 nm.

-

Data Analysis: The fluorescence readings are normalized to the DMSO control. The percentage of inhibition of aggregation is calculated for each compound concentration to determine its efficacy.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

-

Cell Seeding: Human cancer cell lines (e.g., Hela, MCF7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized tetralin derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion and Future Outlook

This compound and its derivatives represent a highly valuable and promising class of compounds in medicinal chemistry. The research summarized in this guide highlights their significant potential in developing multi-target therapies for complex diseases such as Alzheimer's, as well as potent agents for treating inflammatory conditions and cancer. The demonstrated activities, coupled with the established synthetic accessibility of the core scaffold, provide a strong foundation for future drug discovery programs. Further research should focus on synthesizing and screening a broader library of derivatives to establish more comprehensive structure-activity relationships, optimizing the potency and selectivity for specific biological targets, and advancing lead compounds into preclinical and clinical development.

References

- 1. 6-Methoxy-2-phenyl-tetralone|CAS 1769-84-2 [benchchem.com]

- 2. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and Storage of 6-Methoxy-2-tetralone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 6-Methoxy-2-tetralone (CAS No. 2472-22-2), a key intermediate in the synthesis of various pharmaceutical compounds, including steroidal molecules and 2-aminotetralin derivatives.[1] Due to limited specific toxicological data, this document emphasizes cautious handling practices and adherence to established safety protocols for chemical reagents.

Section 1: Chemical and Physical Properties

This compound is a crystalline solid that can range in color from light yellow-beige to orange.[1][2] It is sensitive to air and should be handled accordingly.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₂ | [2] |

| Molar Mass | 176.21 g/mol | [2] |

| Appearance | Crystalline low melting solid; Light yellow-beige to orange | [2] |

| Melting Point | 28-35 °C | [2] |

| Boiling Point | 114-116 °C at 0.2 mmHg | [2] |

| Flash Point | >230°F (>112 °C) | [2][3] |

| Refractive Index | n20/D 1.5645 (lit.) | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | [4] |

| Sensitivity | Air sensitive | [2] |

Section 2: Safety and Hazard Information

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information.

Primary Routes of Exposure:

-

Inhalation: May cause respiratory irritation.[4]

-

Skin Contact: Causes skin irritation. Prolonged exposure may lead to skin sensitization.[4]

-

Eye Contact: Causes serious eye irritation.

-

Ingestion: Considered toxic if swallowed.[2]

Toxicological Data: Specific LD50 and LC50 values for this compound are not available in the reviewed literature.[3] The toxicological properties have not been thoroughly investigated. For the parent compound, 1-tetralone, a dermal LD50 of 2192 mg/kg in rabbits has been reported.[5]

Carcinogenicity: There is no conclusive evidence to classify this compound as a carcinogen. It is not listed as a carcinogen by IARC, NTP, or OSHA.[6]

Section 3: Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Facilities should be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or EU EN166[7] |

| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat. | - |

| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated and ventilation is inadequate. | OSHA 29 CFR 1910.134 or EU EN 149[3] |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.

Section 4: First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Section 5: Fire and Explosion Hazard Data

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][7]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[3][7]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Storage and Disposal

Storage

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep the container tightly closed.[6]

-

Recommended storage temperature is between 2-8°C.[2][7] Some sources suggest storing refrigerated below 4°C/39°F.[3] For long-term storage, -20°C is also recommended.[8]

-

As the compound is air-sensitive, handle and store under an inert gas like nitrogen.[2][6]

-

If the product is not to be used immediately, it is recommended to store it under nitrogen in a freezer.[9]

Disposal

-

Dispose of surplus and non-recyclable solutions by a licensed disposal company.[6]

-

Contaminated packaging should be disposed of as an unused product.[6]

-

Chemical waste generators must adhere to US EPA guidelines for classification as hazardous waste, as listed in 40 CFR 261.3, and consult state and local regulations for complete and accurate classification.[3][7]

Section 7: Experimental Protocols

Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

As specific toxicity data for this compound is lacking, a standardized protocol for its determination is provided for informational purposes. The following is a summary of the Acute Toxic Class Method (OECD 423), which is designed to classify a substance's toxicity with a reduced number of animals.[10][11]

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[12]

Principle: A stepwise procedure is used where a small group of animals is dosed at a defined level. The outcome of this step determines the dose for the next group. This continues until the criteria for classification are met.

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) of a single-sex (usually females, as they are often slightly more sensitive) are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water. They should be fasted overnight before dosing.

-

Dose Preparation: The test substance is prepared in a suitable vehicle. The concentration should be prepared so that the required dose can be administered in a volume that is appropriate for the size of the animal.

-

Dose Administration: The substance is administered in a single dose by gavage.

-

Starting Dose Levels: One of four fixed starting dose levels is chosen: 5, 50, 300, or 2000 mg/kg body weight. The selection is based on any existing information about the substance's toxicity. If no information is available, a starting dose of 300 mg/kg is often recommended.[11]

-

Procedure:

-

A group of three animals is dosed at the selected starting level.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome (number of animals that die or show signs of toxicity) determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, the test is repeated at a higher dose level.

-

-

-

Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns. Body weight is recorded weekly.

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.

-

Data and Reporting: The final report includes detailed information on the test substance, vehicle, animals, test conditions, dose levels, and all observations, including mortality, clinical signs, body weight changes, and necropsy findings. This data is used to classify the substance into a GHS toxicity category.[11]

Section 8: Visual Diagrams

References

- 1. This compound | 2472-22-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 6. canbipharm.com [canbipharm.com]

- 7. aksci.com [aksci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. orgsyn.org [orgsyn.org]

- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: A Detailed Protocol for the Synthesis of 6-Methoxy-2-tetralone

Abstract

These application notes provide a detailed, step-by-step protocol for the synthesis of 6-methoxy-2-tetralone, a valuable intermediate in the synthesis of various terpenoids and steroidal compounds. The protocol outlines a robust three-step synthetic route starting from the commercially available and more stable isomer, 6-methoxy-1-tetralone. This method involves the formation of an olefin intermediate, followed by epoxidation and subsequent acid-catalyzed rearrangement to yield the target compound. While other methods exist, this approach avoids hazardous reagents like trimethylsilyl cyanide and malodorous materials such as ethyl mercaptide.

Introduction

This compound is a key building block in organic synthesis, serving as a precursor for numerous biologically active molecules, including steroidal compounds and 2-aminotetralin derivatives with antifungal properties. However, it is often more expensive and less stable than its isomer, 6-methoxy-1-tetralone. Therefore, an efficient and reliable method for converting the readily available 1-tetralone isomer into the 2-tetralone is of significant interest to researchers in medicinal chemistry and drug development. This document presents a concise and effective three-step synthesis, achieving an overall yield of approximately 36%.

Overall Synthetic Scheme

The conversion of 6-methoxy-1-tetralone to this compound is achieved through a three-step process as illustrated below. The initial step involves the dehydration of the starting ketone to form a dihydronaphthalene intermediate. This olefin is then epoxidized, and the resulting epoxide is rearranged under acidic conditions to furnish the desired 2-tetralone.

Caption: Workflow for the three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene (2)

This procedure details the conversion of 6-methoxy-1-tetralone (1) to the corresponding olefin intermediate (2) via acid-catalyzed dehydration.

Materials:

-

6-Methoxy-1-tetralone (1.0 g, 5.7 mmol)

-

Toluene (95 mL)

-

p-Toluenesulphonic acid (p-TsOH) (250 mg, 1.45 mmol)

-

2,4-Pentanediol (2.42 mL, 22.3 mmol)

-

5% Sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Combine 6-methoxy-1-tetralone (1.0 g), p-toluenesulphonic acid (250 mg), and 2,4-pentanediol (2.42 mL) in toluene (95 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and maintain for 24 hours, continuously removing the water formed during the reaction.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with a 5% aqueous solution of sodium bicarbonate and transfer to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by column chromatography on silica gel, eluting with hexane, to yield 6-methoxy-3,4-dihydronaphthalene as an oil.

Expected Yield: 861 mg (94%).

Step 2: Epoxidation of 6-Methoxy-3,4-dihydronaphthalene

This step describes the formation of the epoxide intermediate from the olefin synthesized in Step 1. The crude epoxide is unstable and is typically used directly in the next step without purification.

Materials:

-

6-Methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol)

-

m-Chloroperbenzoic acid (MCPBA) (1.5 g, 8.7 mmol)

-

Dry dichloromethane (18 mL total)

-

5% Sodium bicarbonate solution

-

Brine

Procedure:

-

Suspend MCPBA (1.5 g) in dry dichloromethane (16 mL) in a flask and cool the mixture in an ice bath.[1]

-

Dissolve 6-methoxy-3,4-dihydronaphthalene (616 mg) in dichloromethane (2 mL) and add it to the cooled MCPBA suspension.[1]

-

Stir the reaction mixture overnight, allowing it to slowly warm to room temperature.[1]

-

Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.

-

Dilute the filtrate with additional dichloromethane and wash it with a 5% sodium bicarbonate solution, followed by brine.[1]

-

Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil (approx. 591 mg).[1] This oil is used immediately in the next step.

Step 3: Rearrangement of Epoxide to this compound (3)

This final step involves the acid-catalyzed rearrangement of the crude epoxide to the target ketone. Two effective methods are presented below.

Method A: Sulfuric Acid Catalysis

Materials:

-

Crude epoxide oil (from Step 2)

-

Ethanol (3 mL)

-

10% Sulfuric acid (3 mL)

-

Chloroform

-

Water

-

Brine

-

Silica gel for column chromatography

-

Hexane:ether mixture (7:3)

Procedure:

-

Dissolve the crude epoxide oil in ethanol (3 mL).[1]

-

Add 10% sulfuric acid (3 mL) to the solution and heat the mixture under reflux for 3 hours.[1]

-

Cool the reaction mixture to room temperature, dilute with water, and extract three times with chloroform.[1]

-

Combine the organic extracts, wash with brine, dry, and evaporate the solvent.[1]

-

Purify the resulting oil by column chromatography on silica gel, eluting with a 7:3 hexane:ether mixture, to afford this compound.[1]

Method B: Boron Trifluoride Etherate Catalysis

Materials:

-

Crude epoxide oil (from 616 mg of olefin)

-

Dichloromethane (15 mL)

-

Freshly distilled boron trifluoride etherate (BF₃·OEt₂) (0.7 mL, 5.7 mmol)

-

Silica gel for column chromatography

-

Hexane:ether mixture (7:3)

Procedure:

-

Dissolve the crude epoxide in dichloromethane (15 mL).

-

At room temperature, add freshly distilled boron trifluoride etherate (0.7 mL) and stir the mixture for 10 minutes.

-

Separate the organic layer, dry it, and evaporate the solvent under reduced pressure.

-

Purify the resulting oil by column chromatography (eluent: 7:3 hexane:ether) to yield this compound.

Data Summary

The following table summarizes the yields for each step and the overall process, along with key analytical data for the final product.

| Parameter | Value | Reference |

| Step 1 Yield | 94% | |

| Step 3 Yield (H₂SO₄) | 39% | |

| Overall Yield | ~36% | |

| Product State | White solid upon refrigeration | [2] |

| Melting Point | 33.5–35°C | [2] |

| Boiling Point | 114–116°C (0.2 mm Hg) | [2] |

| ¹³C NMR (δ, ppm) | 208.51, 158.48, 137.88, 129.10, 125.17, 112.38, 112.31, 55.31, 44.22, 38.14, 28.62 | |

| Elemental Analysis | Calculated (C₁₁H₁₂O₂): C, 74.97%; H, 6.86%. Found: C, 75.15%; H, 6.98% |

Key Transformations Logic

The core of this synthesis relies on a logical sequence of chemical transformations designed to move the carbonyl group from the C1 to the C2 position of the tetralone scaffold. This is achieved by temporarily removing the carbonyl functionality to form a reactive olefin, which can then be functionalized at the desired C2 position.

Caption: Logical flow of key chemical transformations.

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-2-tetralone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Methoxy-2-tetralone is a valuable synthetic intermediate used in the synthesis of various steroidal compounds, terpenoids, and 2-aminotetralin derivatives that exhibit antifungal activities.[1] Its synthesis can be challenging compared to its isomer, 6-methoxy-1-tetralone.[1] This document provides a detailed protocol for a multi-step synthesis of this compound, commencing with a Friedel-Crafts acylation of anisole. The described route involves four primary stages: